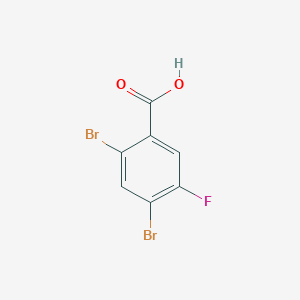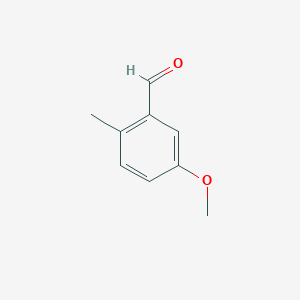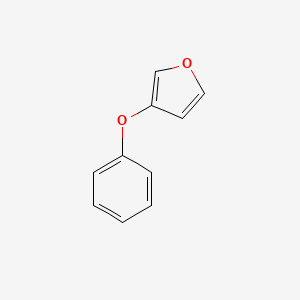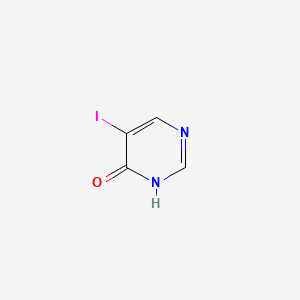
2,4-Dibromo-5-fluorobenzoic acid
Overview
Description
2,4-Dibromo-5-fluorobenzoic acid is an organic compound with the molecular formula C7H3Br2FO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by bromine atoms, and the hydrogen atom at position 5 is replaced by a fluorine atom
Mechanism of Action
Target of Action
2,4-Dibromo-5-fluorobenzoic acid is primarily used in the synthesis of fluoroquinolone medicines . Fluoroquinolones are a type of broad-spectrum antibiotics that are highly effective against both Gram-negative and Gram-positive bacteria. The primary targets of fluoroquinolones are bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.
Biochemical Analysis
Biochemical Properties
2,4-Dibromo-5-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of biaryl intermediates through palladium-mediated coupling with aryl boronic acids . This compound interacts with various enzymes and proteins, including those involved in halogenation and dehalogenation reactions. The presence of bromine and fluorine atoms can enhance the compound’s ability to participate in nucleophilic substitution and oxidation reactions, making it a valuable reagent in organic synthesis .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in oxidative stress responses and detoxification pathways. Additionally, this compound can alter the expression of genes related to cell proliferation and apoptosis, thereby impacting cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. The compound’s halogen atoms can form halogen bonds with amino acid residues in proteins, influencing their conformation and activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under normal handling and storage conditions, but it can undergo degradation when exposed to extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic activity and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to halogenation and dehalogenation reactions. The compound interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and detoxification. These interactions can affect metabolic flux and the levels of metabolites in cells, influencing overall cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the presence of halogen atoms can enhance the compound’s affinity for lipid membranes, facilitating its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in oxidative stress responses and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-fluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the ammoxidation of 2,4-dibromo-5-fluorobenzonitrile, followed by hydrolysis to yield the desired acid . The reaction conditions often involve the use of catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that include bromination, fluorination, and subsequent purification steps. The use of environmentally friendly reagents and conditions is emphasized to minimize the production of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents like potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed depend on the type of reaction. For example, in substitution reactions, the bromine atoms can be replaced by alkyl or aryl groups, leading to the formation of various substituted benzoic acids .
Scientific Research Applications
2,4-Dibromo-5-fluorobenzoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
- 2,4-Dichloro-5-fluorobenzoic acid
- 2,4-Dibromo-3-fluorobenzoic acid
- 2,4-Dibromo-5-chlorobenzoic acid
Comparison: 2,4-Dibromo-5-fluorobenzoic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
2,4-dibromo-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVCAJBUGBRHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450210 | |
| Record name | 2,4-Dibromo-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173410-26-9 | |
| Record name | 2,4-Dibromo-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)


![1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone](/img/structure/B1313580.png)



![4-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1313586.png)
